3-oxo-3-(1H-pyrrol-2-yl)propanenitrile
CAS No.: 90908-89-7
VCID: VC0017493
Molecular Formula: C7H6N2O
Molecular Weight: 134.14 g/mol
* For research use only. Not for human or veterinary use.
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Description | 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile is an organic compound with the molecular formula . It features a pyrrole ring attached to a propanenitrile group, with a keto functional group at the third carbon position. This structure makes it interesting in scientific research because of its chemical reactivity. Synonyms for 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile include 2-PYRROLOYLACETONITRILE, β-Oxo-1H-pyrrole-2-propanenitrile, and 1H-Pyrrole-2-propanenitrile, β-oxo- . It has a molecular weight of 134.14 g/mol . The melting point is 75-77ºC, and the predicted boiling point is 354.5±22.0 °C . This compound is used as an intermediate in synthesizing complex organic molecules and as a building block for heterocyclic compounds. It is also studied for its potential biological activities, such as antimicrobial and anticancer properties. Research is being done to explore its use in drug development and as a pharmacophore in medicinal chemistry. It is also utilized in the production of dyes, pigments, and other industrial chemicals. Studies have indicated that derivatives of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile possess antimicrobial properties against a range of bacterial strains and may inhibit cancer cell proliferation. Similar compounds include 3-oxo-3-(2-thienyl)propanenitrile and 3-oxo-3-(4-pyridyl)propanenitrile. 3-oxo-3-(2-thienyl)propanenitrile has a thiophene ring instead of a pyrrole ring, leading to different chemical and biological properties. 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile is unique because of its specific combination of functional groups and the presence of the pyrrole ring. |
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CAS No. | 90908-89-7 |
Product Name | 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile |
Molecular Formula | C7H6N2O |
Molecular Weight | 134.14 g/mol |
IUPAC Name | 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile |
Standard InChI | InChI=1S/C7H6N2O/c8-4-3-7(10)6-2-1-5-9-6/h1-2,5,9H,3H2 |
Standard InChIKey | LMNWETGSSJEVSH-UHFFFAOYSA-N |
SMILES | C1=CNC(=C1)C(=O)CC#N |
Canonical SMILES | C1=CNC(=C1)C(=O)CC#N |
Synonyms | β-Oxo-1H-pyrrole-2-propanenitrile; 2-Pyrroloylacetonitrile; |
PubChem Compound | 11194355 |
Last Modified | Sep 14 2023 |
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